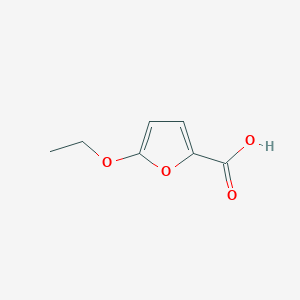

5-Ethoxyfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethoxyfuran-2-carboxylic acid is a type of furan, which is a category of organic compounds. It has a molecular weight of 156.14 and a molecular formula of C7H8O4 . The compound contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 5-Ethoxyfuran-2-carboxylic acid and similar compounds often involves the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose . A novel biosynthesis route from biomass-derived HMF based on consecutive enzyme reactions has been reported . Another catalytic strategy for selective production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid has also been documented .

Molecular Structure Analysis

The molecular structure of 5-Ethoxyfuran-2-carboxylic acid includes a carboxyl functional group, CO2H . The carboxyl group is planar and can be represented with a resonance structure . The compound also contains a five-membered ring and a hydroxyl group .

Chemical Reactions Analysis

The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) is a key reaction in the production of 5-Ethoxyfuran-2-carboxylic acid and similar compounds . This process involves reaction mechanisms, catalyst structures, and coupling reactions . During hydrothermal oxidation, HMF is initially oxidized to 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-frantic acid (HMFCA), which is further converted to 5-formyl-2-furan carboxylic acid (FFCA) and FDCA under aerobic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethoxyfuran-2-carboxylic acid include a molecular weight of 156.14, a molecular formula of C7H8O4, and a melting point of 140-141°C (lit.) . Carboxylic acids, which include 5-Ethoxyfuran-2-carboxylic acid, are organic compounds that incorporate a carboxyl functional group, CO2H .

Applications De Recherche Scientifique

Organic Synthesis

Carboxylic acids, such as 5-Ethoxyfuran-2-carboxylic acid, are versatile organic compounds used in organic synthesis . They participate in various organic reactions, including substitution, elimination, and coupling . Their highly polar chemical structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids have been used for surface modification of nanostructures . For instance, they have been used to modify the surface of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This application is crucial in the production of polymer nanomaterials .

Polymers

Carboxylic acids are used in the area of polymers as monomers, additives, and catalysts . They play a key role in the synthesis of both synthetic and natural polymers .

Biochemical Research

5-Ethoxyfuran-2-carboxylic acid is used in biochemical research, particularly in proteomics . Proteomics is the large-scale study of proteins, and this compound can be used to study protein structure and function .

Covalent Organic Frameworks (COFs)

Carboxylic acid-containing covalent organic frameworks (COFs) have shown great potential in many fields, including heterogeneous catalysis . These COFs can be synthesized using carboxylic acids, and they have been applied in the ruthenium-catalyzed synthesis of diarylmethane derivatives .

Food Industry

Carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While 5-Ethoxyfuran-2-carboxylic acid is not specifically mentioned, it may have similar applications due to its carboxylic acid group .

Orientations Futures

The future directions for 5-Ethoxyfuran-2-carboxylic acid and similar compounds involve the development of more efficient and sustainable synthesis methods . There is also interest in the potential applications of these compounds as a green alternative to petroleum-based products in polymer production .

Propriétés

IUPAC Name |

5-ethoxyfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALAWNGVJRQXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354383 |

Source

|

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxyfuran-2-carboxylic acid | |

CAS RN |

115102-47-1 |

Source

|

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)